molecular formula C6H8NO3- B1261032 6-Oxopiperidine-2-carboxylate

6-Oxopiperidine-2-carboxylate

Cat. No.: B1261032
M. Wt: 142.13 g/mol
InChI Key: FZXCPFJMYOQZCA-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Oxopiperidine-2-carboxylate can be synthesized through the cyclization of alpha-aminoadipic acid. This reaction is typically catalyzed by Penicillium chrysogenum, which converts alpha-aminoadipic acid into the δ-lactam 6-oxo-piperidine-2-carboxylic acid . The reaction conditions involve the use of specific strains of Penicillium chrysogenum and controlled fermentation processes .

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes using optimized strains of Penicillium chrysogenum. These processes are designed to maximize yield and purity of the compound, ensuring its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Oxopiperidine-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives have distinct chemical and biological properties that are useful in different applications .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 6-Oxopiperidine-2-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution at position 6 by an oxo group, which imparts distinct chemical and biological properties. This substitution makes it particularly useful in the synthesis of antibiotics and other biologically active compounds .

Properties

Molecular Formula

C6H8NO3-

Molecular Weight

142.13 g/mol

IUPAC Name

6-oxopiperidine-2-carboxylate

InChI

InChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/p-1

InChI Key

FZXCPFJMYOQZCA-UHFFFAOYSA-M

SMILES

C1CC(NC(=O)C1)C(=O)[O-]

Canonical SMILES

C1CC(NC(=O)C1)C(=O)[O-]

Synonyms

6-OPCA
6-oxopiperidine-2-carboxylate
6-oxopiperidine-2-carboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxopiperidine-2-carboxylate
Reactant of Route 2
6-Oxopiperidine-2-carboxylate
Reactant of Route 3
6-Oxopiperidine-2-carboxylate
Reactant of Route 4
6-Oxopiperidine-2-carboxylate
Reactant of Route 5
6-Oxopiperidine-2-carboxylate
Reactant of Route 6
6-Oxopiperidine-2-carboxylate

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